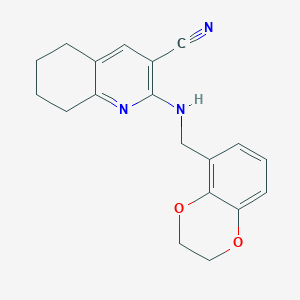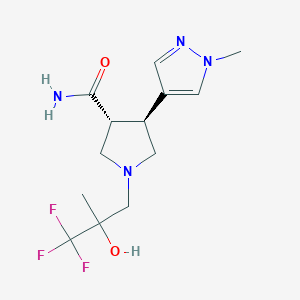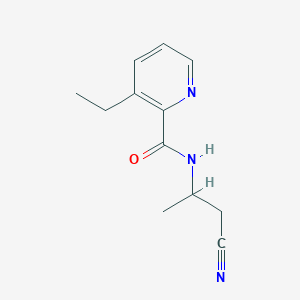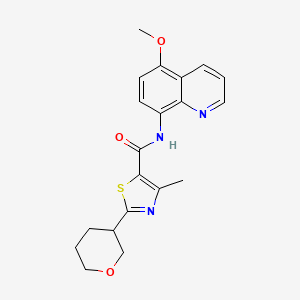![molecular formula C21H30N4O2 B7056010 1-(adamantane-1-carbonyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7056010.png)
1-(adamantane-1-carbonyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(adamantane-1-carbonyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide is a complex organic compound that features a unique adamantane core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The adamantane moiety is known for its rigidity and stability, which can impart desirable properties to the molecules it is part of.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(adamantane-1-carbonyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the adamantane core. One common method involves the exhaustive methylation of adamantane derivatives using tetramethylsilane and aluminum chloride as the methylation agents . This process can introduce multiple methyl groups onto the adamantane structure, which can then be further functionalized.
The next step involves the introduction of the pyrrolidine and pyrazole moieties. This can be achieved through a series of condensation and cyclization reactions. For example, the adamantane derivative can be reacted with a suitable pyrrolidine precursor under acidic or basic conditions to form the desired pyrrolidine ring. Similarly, the pyrazole moiety can be introduced through a condensation reaction with a suitable hydrazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as developing efficient purification techniques. Large-scale production might also involve the use of continuous flow reactors to improve reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(adamantane-1-carbonyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can yield a variety of substituted derivatives with different functional groups.
Scientific Research Applications
1-(adamantane-1-carbonyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure can impart desirable properties to the final products, such as increased stability or rigidity.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and protein binding.
Medicine: Due to its potential biological activity, the compound can be explored as a lead compound for the development of new drugs. Its adamantane core is known to enhance the pharmacokinetic properties of drugs, such as increased bioavailability and metabolic stability.
Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(adamantane-1-carbonyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The adamantane core can interact with hydrophobic pockets in proteins, enhancing binding affinity. The pyrrolidine and pyrazole moieties can form hydrogen bonds or electrostatic interactions with amino acid residues in the target proteins. These interactions can modulate the activity of the proteins, leading to the desired biological effects.
Comparison with Similar Compounds
1-(adamantane-1-carbonyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide can be compared with other adamantane-based compounds, such as:
Memantine: Used in the treatment of Alzheimer’s disease, memantine features an adamantane core and is known for its ability to modulate NMDA receptors.
Amantadine: An antiviral and antiparkinsonian drug, amantadine also contains an adamantane core and is known for its ability to inhibit viral replication and modulate dopamine release.
The uniqueness of this compound lies in its combination of the adamantane core with the pyrrolidine and pyrazole moieties, which can impart unique biological activities and properties not found in other adamantane-based compounds.
Properties
IUPAC Name |
1-(adamantane-1-carbonyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2/c1-24-13-17(12-23-24)11-22-19(26)18-3-2-4-25(18)20(27)21-8-14-5-15(9-21)7-16(6-14)10-21/h12-16,18H,2-11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGNFCIBBVZOKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)C2CCCN2C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R,3R)-N-[(3-hydroxypyridin-2-yl)methyl]-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide](/img/structure/B7055930.png)
![5-[[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]amino]pyridine-2-carboxamide](/img/structure/B7055939.png)
![(2R,3R)-N-[(3-hydroxypyridin-2-yl)methyl]-2-(1-methylimidazol-2-yl)oxolane-3-carboxamide](/img/structure/B7055944.png)
![[3-[(3-Chlorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]-(5-ethyl-4-methylfuran-2-yl)methanone](/img/structure/B7055951.png)
![3,4-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B7055959.png)

![1-(4-fluorophenyl)-N-[4-(1,3-oxazol-2-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7055985.png)
![N-[1-(3-chloro-4-fluorophenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7055990.png)



![1-[(2-Methylpyrazol-3-yl)methyl]-2-methylsulfonylimidazole](/img/structure/B7056021.png)
![tert-butyl N-[4-[2-(1-methylimidazol-2-yl)ethylamino]-4-oxobutyl]carbamate](/img/structure/B7056026.png)

